molecular formula C25H27N7O2 B2700001 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 920230-60-0

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No. B2700001
CAS RN: 920230-60-0
M. Wt: 457.538
InChI Key: KTSSZFYEAUHTRV-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone” is a complex organic molecule. It has a molecular weight of 368.27 . The IUPAC name for this compound is 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical compound under discussion serves as a precursor for the synthesis of various novel heterocyclic compounds. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has been explored. These compounds exhibited moderate antimicrobial effects against bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Antimicrobial Activities

Another significant application involves the synthesis and evaluation of 1,2,4-triazole derivatives for antimicrobial activities. New compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial properties against tested microorganisms, indicating their potential as therapeutic agents (Bektaş et al., 2007).

Chemical Characterization and Structural Studies

The synthesis of diheteroaryl thienothiophene derivatives has been detailed, with a focus on their chemical characterization. These synthesized compounds are potential candidates for further pharmacological studies due to their unique chemical structures (Mabkhot et al., 2011).

Potential Anticancer Activity

Additionally, research on the synthesis of quinone-based heterocycles has shown that these compounds possess broad-spectrum anticancer activity. The anticancer screening indicated that selected compounds have moderate to weak activity against various cancer cell lines, highlighting the potential for anticancer drug development (Aly et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-2-34-21-10-8-19(9-11-21)16-22(33)30-12-14-31(15-13-30)24-23-25(27-18-26-24)32(29-28-23)17-20-6-4-3-5-7-20/h3-11,18H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSSZFYEAUHTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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